molecular formula C21H22FN3O4S B2480992 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 921556-59-4

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2480992
CAS No.: 921556-59-4
M. Wt: 431.48
InChI Key: VAEOIMJHGJYJNH-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the structural features of the compound and its physicochemical properties.

Mode of Action

The mode of action of the compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell . The compound may bind to its target, altering its function and leading to downstream effects. The exact nature of these interactions would depend on the specific targets and the structural features of the compound.

Biochemical Pathways

The compound likely affects several biochemical pathways, given its complex structure and potential for diverse interactions . The affected pathways could include those involved in signal transduction, metabolism, and other cellular processes. The downstream effects of these pathway alterations would depend on the specific targets and the cells in which they are expressed.

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability . Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution within the body. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites. Finally, the compound and its metabolites would be excreted from the body through various routes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in . These effects could include changes in cellular signaling, alterations in gene expression, or effects on cellular metabolism. The overall result of these changes would determine the compound’s therapeutic or toxic effects.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability . These factors could include the pH and composition of the biological fluids the compound encounters, the presence of other compounds that could interact with it, and the specific characteristics of the cells and tissues it reaches. Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic potential.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-3-29-17-6-4-16(5-7-17)20-10-11-21(26)25(24-20)13-12-23-30(27,28)18-8-9-19(22)15(2)14-18/h4-11,14,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEOIMJHGJYJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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